2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-chloro-4-methylphenyl)acetamide
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Description
The compound contains several functional groups, including a benzodioxole, a pyrazolo[1,5-a]pyrazine, and an acetamide. The benzodioxole group is a type of aromatic ether, the pyrazolo[1,5-a]pyrazine is a type of nitrogen-containing heterocycle, and the acetamide group is a type of amide .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzodioxole and pyrazolo[1,5-a]pyrazine rings would likely contribute to the compound’s aromaticity and stability .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would likely be affected by the polar acetamide group and the nonpolar benzodioxole and pyrazolo[1,5-a]pyrazine rings .Scientific Research Applications
Synthesis and Applications in Anti-inflammatory Activity
- Synthesis and Anti-inflammatory Potential : A study by Sunder and Maleraju (2013) describes the synthesis of derivatives related to 2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-chloro-4-methylphenyl)acetamide, demonstrating significant anti-inflammatory activity for some compounds in this class (Sunder & Maleraju, 2013).
Synthesis and Structural Analysis
- Novel Derivative Synthesis and Crystal Structures : The synthesis of novel derivatives, including those structurally related to the queried compound, and their characterization through crystal structures and computational studies was reported by Sebhaoui et al. (2020). This highlights the diverse potential of these compounds in various applications (Sebhaoui et al., 2020).
Antimicrobial and Antifungal Applications
- In Vitro Antimicrobial and Antifungal Activity : Pandya et al. (2019) conducted research on compounds related to the queried compound, showcasing their antimicrobial and antifungal properties. This study demonstrates the potential use of these compounds in combating various microbial and fungal infections (Pandya et al., 2019).
Antitumor and Anticancer Applications
- Potential Antitumor Agents : Research by Alqasoumi et al. (2009) and Gouda et al. (2010) explored derivatives of pyrazole and pyrazolines, closely related to the queried compound, revealing their potential as antitumor agents. These studies contribute to the understanding of such compounds' roles in cancer treatment (Alqasoumi et al., 2009); (Gouda et al., 2010).
Computational and Pharmacological Studies
- Computational and Pharmacological Evaluation : Faheem (2018) provides insights into the computational and pharmacological evaluation of derivatives, suggesting their utility in toxicity assessment, tumor inhibition, and other medicinal properties (Faheem, 2018).
Properties
IUPAC Name |
2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(2-chloro-4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN4O4/c1-13-2-4-16(15(23)8-13)24-21(28)11-26-6-7-27-18(22(26)29)10-17(25-27)14-3-5-19-20(9-14)31-12-30-19/h2-10H,11-12H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCJTVRWRYXJNSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC5=C(C=C4)OCO5)C2=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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